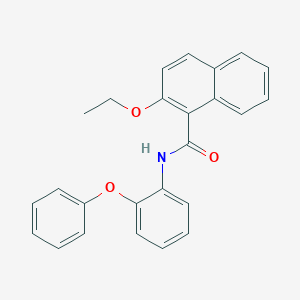

2-ethoxy-N-(2-phenoxyphenyl)-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

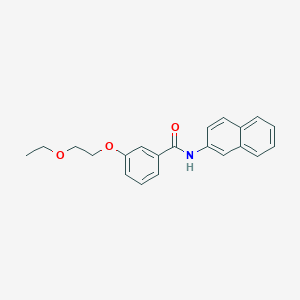

2-ethoxy-N-(2-phenoxyphenyl)-1-naphthamide, commonly known as EPN, is a chemical compound that belongs to the family of naphthylamide insecticides. EPN is a potent insecticide that is used to control various pests in agriculture and public health. It is a colorless, odorless, and crystalline solid that is soluble in water, ethanol, and acetone. EPN has a molecular weight of 383.46 g/mol and a melting point of 94-96°C.

Wirkmechanismus

EPN is a reversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine, a neurotransmitter that is essential for the transmission of nerve impulses. This results in an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the postsynaptic membrane and ultimately paralysis of the insect.

Biochemical and Physiological Effects:

EPN has been shown to have minimal toxicity to mammals and other non-target organisms. However, it can cause some adverse effects in humans, such as skin irritation and eye irritation. EPN has also been found to have a negative impact on aquatic organisms, such as fish and crustaceans.

Vorteile Und Einschränkungen Für Laborexperimente

EPN is a potent insecticide that is widely used in laboratory experiments to study the effects of acetylcholinesterase inhibitors on insects. It has several advantages, such as its high potency, broad-spectrum activity, and low mammalian toxicity. However, EPN has some limitations, such as its relatively short half-life and its potential to cause adverse effects in non-target organisms.

Zukünftige Richtungen

There are several future directions for the study of EPN and its potential use in controlling various pests. One area of research is the development of new formulations of EPN that are more effective and have fewer adverse effects on non-target organisms. Another area of research is the investigation of the mechanisms of resistance to EPN in insects and the development of strategies to overcome this resistance. Finally, there is a need for more research on the environmental fate and transport of EPN and its potential impact on ecosystems.

Synthesemethoden

EPN can be synthesized by reacting 2-phenoxyaniline with 2-nitronaphthalene in the presence of sodium ethoxide and ethanol. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of EPN. The yield of EPN synthesis is typically around 60-70%.

Wissenschaftliche Forschungsanwendungen

EPN has been extensively studied for its insecticidal properties and its potential use in controlling various pests. It has been found to be effective against a broad range of insects, including mosquitoes, flies, cockroaches, and ants. EPN acts by inhibiting acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to paralysis and ultimately death of the insect.

Eigenschaften

Produktname |

2-ethoxy-N-(2-phenoxyphenyl)-1-naphthamide |

|---|---|

Molekularformel |

C25H21NO3 |

Molekulargewicht |

383.4 g/mol |

IUPAC-Name |

2-ethoxy-N-(2-phenoxyphenyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C25H21NO3/c1-2-28-23-17-16-18-10-6-7-13-20(18)24(23)25(27)26-21-14-8-9-15-22(21)29-19-11-4-3-5-12-19/h3-17H,2H2,1H3,(H,26,27) |

InChI-Schlüssel |

SVSBDKWYZYNTTN-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |

Kanonische SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide](/img/structure/B253326.png)

![2,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B253333.png)

![(6E)-6-indol-2-ylidene-3-[(4-methoxyphenoxy)methyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253346.png)

![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)

![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)

![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)

![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)

![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)

![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)